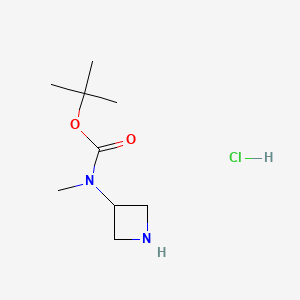

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

Beschreibung

Molecular Architecture and Stereochemical Configuration

The molecular structure of this compound is characterized by several distinctive structural elements that contribute to its unique chemical properties and biological activity. The compound possesses the molecular formula C9H19ClN2O2 with a molecular weight of 222.71 grams per mole. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as tert-butyl N-(azetidin-3-yl)-N-methylcarbamate hydrochloride, reflecting its systematic structural organization.

The central azetidine ring system represents a four-membered nitrogen-containing heterocycle that imparts significant conformational rigidity to the overall molecular structure. This four-membered ring adopts a puckered conformation to minimize ring strain, which is inherent in small cyclic systems. The nitrogen atom within the azetidine ring serves as a point of attachment for various substituents, including the carbamate protecting group that defines much of the compound's chemical behavior. The presence of the methyl substituent on the carbamate nitrogen introduces additional steric considerations that influence the overall molecular geometry and reactivity patterns.

The tert-butyl group attached to the carbamate functionality provides substantial steric bulk that significantly influences the compound's conformational preferences and chemical reactivity. This bulky substituent creates a protective environment around the carbamate carbonyl group and affects the accessibility of reactive sites within the molecule. The stereochemical arrangement of these substituents around the azetidine ring system determines the overall three-dimensional structure and influences both physical properties and chemical behavior.

The hydrochloride salt formation occurs through protonation of the basic nitrogen atom within the azetidine ring, resulting in the formation of an ionic compound with enhanced solubility in polar solvents compared to the free base form. This salt formation represents a critical aspect of the compound's structural characterization, as it affects both the solid-state properties and solution behavior of the molecule.

Crystallographic Analysis and Solid-State Properties

The crystallographic analysis of this compound reveals important information about its solid-state organization and intermolecular interactions. While specific crystal structure data for this exact compound is limited in the available literature, related azetidine carbamate derivatives provide valuable insights into the expected crystallographic behavior. The solid-state structure is characterized by efficient molecular packing arrangements that maximize intermolecular interactions while minimizing steric conflicts between bulky substituents.

The crystal structure analysis of related compounds demonstrates that azetidine derivatives typically exhibit orthorhombic crystal systems with space group assignments that reflect the molecular symmetry and packing arrangements. The unit cell parameters for similar compounds show dimensions that accommodate the molecular size and shape while allowing for optimal crystal packing. The molecular arrangement within the crystal lattice is influenced by hydrogen bonding interactions between the protonated nitrogen atom and chloride counterions, as well as potential intermolecular interactions involving the carbamate functionality.

Thermal analysis reveals that the compound exhibits characteristic melting behavior consistent with its ionic nature and the presence of the bulky tert-butyl protecting group. The thermal stability of the compound is influenced by the strength of the carbamate protecting group and the ionic interactions within the crystal lattice. Differential scanning calorimetry studies of related compounds indicate well-defined phase transitions that correspond to specific structural rearrangements or decomposition pathways.

The powder diffraction patterns obtained from crystalline samples provide fingerprint identification for the compound and confirm the crystalline nature of the solid material. These diffraction patterns reveal sharp, well-defined peaks that indicate good crystallinity and provide information about the unit cell dimensions and symmetry elements present in the crystal structure.

Computational Modeling of Electronic Structure and Reactivity

Computational modeling studies using density functional theory methods provide detailed insights into the electronic structure and reactivity patterns of this compound. These calculations reveal important information about the molecular orbital distributions, charge densities, and potential energy surfaces that govern chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental information about the compound's electronic properties and potential reaction pathways.

The molecular electrostatic potential surface calculations demonstrate the distribution of electron density throughout the molecule and identify regions of high and low electron density that influence chemical reactivity. The nitrogen atoms within the azetidine ring and carbamate functionality exhibit characteristic charge distributions that affect their nucleophilic or electrophilic behavior in chemical reactions. The carbonyl carbon of the carbamate group shows electrophilic character, while the nitrogen atoms exhibit nucleophilic properties that influence their reactivity toward electrophilic species.

Bond length analysis from optimized molecular geometries reveals that the carbon-nitrogen bonds within the azetidine ring exhibit lengths typical of strained four-membered ring systems. The Wiberg bond orders calculated for these bonds indicate partial double-bond character that reflects the electronic delocalization within the ring system. The carbamate carbon-nitrogen bond shows characteristics consistent with partial double-bond character due to resonance effects between the nitrogen lone pair and the carbonyl group.

| Bond Type | Bond Length (Angstroms) | Wiberg Bond Order |

|---|---|---|

| Azetidine C-N | 1.32-1.33 | 1.24-1.29 |

| Carbamate C-N | 1.34 | 1.15-1.18 |

| Carbonyl C=O | 1.22 | 1.85-1.90 |

The computational analysis of conformational preferences reveals that the compound adopts specific rotational conformations around key bonds that minimize steric interactions while maximizing favorable electronic interactions. The rotation barrier around the carbamate carbon-nitrogen bond provides information about the stability of different conformational states and the energy required for conformational interconversion.

Comparative Analysis with Related Azetidine Carbamate Derivatives

The comparative analysis of this compound with related azetidine carbamate derivatives reveals important structure-activity relationships and provides insights into the effects of structural modifications on chemical and physical properties. Several closely related compounds serve as useful comparison points for understanding the unique characteristics of this specific derivative.

The comparison with tert-butyl N-(azetidin-3-yl)carbamate hydrochloride, which lacks the methyl substituent on the carbamate nitrogen, demonstrates the significant impact of N-methylation on molecular properties. The presence of the methyl group introduces additional steric bulk and alters the electronic properties of the carbamate functionality, affecting both reactivity and conformational preferences. The molecular weight difference of 14 grams per mole reflects the addition of the methyl group and corresponds to measurable changes in physical properties such as solubility and melting point.

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| tert-Butyl azetidin-3-yl(methyl)carbamate HCl | C9H19ClN2O2 | 222.71 | 943060-59-1 |

| tert-Butyl N-(azetidin-3-yl)carbamate HCl | C8H17ClN2O2 | 208.68 | 217806-26-3 |

| tert-Butyl N-(azetidin-3-ylmethyl)carbamate HCl | C9H19ClN2O2 | 222.71 | Various |

The analysis of tert-butyl N-(azetidin-3-ylmethyl)carbamate hydrochloride, which features a methylene spacer between the azetidine ring and the carbamate nitrogen, illustrates the importance of substitution patterns on molecular behavior. This structural modification significantly alters the conformational flexibility of the molecule and changes the spatial relationship between the azetidine ring and the protecting group functionality.

The examination of related compounds with different protecting groups, such as those containing benzhydryl substituents instead of the tert-butyl carbamate, demonstrates the critical role of the protecting group in determining overall molecular properties. These comparisons highlight the balance between steric protection and chemical accessibility that influences the utility of different protecting group strategies in synthetic applications.

The analysis of compounds containing additional substituents on the azetidine ring, such as ethyl or other alkyl groups, reveals how ring substitution affects the overall molecular geometry and electronic properties. These structural modifications can significantly impact the conformational preferences of the azetidine ring and influence the reactivity of both the ring system and the attached functional groups.

The computational comparison of frontier orbital energies across the series of related compounds provides quantitative measures of electronic differences that correlate with observed reactivity patterns. These calculations demonstrate how subtle structural changes can lead to significant differences in chemical behavior and provide predictive insights for designing new derivatives with desired properties.

Eigenschaften

IUPAC Name |

tert-butyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11(4)7-5-10-6-7;/h7,10H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASMJPUWUNCMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704878 | |

| Record name | tert-Butyl azetidin-3-yl(methyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943060-59-1 | |

| Record name | tert-Butyl azetidin-3-yl(methyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Optimization Insights

-

Catalyst Selection : Palladium on carbon outperforms alternatives like Pearlman’s catalyst (Pd(OH)₂/C) in this system, providing complete conversion without over-reduction byproducts.

-

Solvent Effects : The methanol/ethyl acetate mixture (3:1 v/v) balances substrate solubility and hydrogen availability. Pure methanol increases reaction rate but may lead to esterification side products.

-

Temperature Control : Room temperature (20–25°C) prevents premature catalyst deactivation observed at elevated temperatures.

Alternative Synthetic Approaches

While catalytic hydrogenation remains the dominant method, emerging strategies show promise for specific applications:

Acid-Mediated Deprotection

Preliminary studies suggest that replacing hydrogenolysis with acidic conditions (e.g., HBr in acetic acid) can cleave benzyl groups. However, this approach risks Boc carbamate hydrolysis, limiting its utility.

Enzymatic Methods

Recent advances in biocatalysis propose using lipases for selective carbamate formation. For example, Candida antarctica lipase B (CAL-B) catalyzes the reaction between 3-(methylamino)azetidine and Boc₂O in tert-amyl alcohol at 40°C. While yields remain suboptimal (≤65%), this method offers improved stereocontrol for chiral derivatives.

Critical Process Parameters

The table below summarizes key variables affecting the hydrogenation route:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Pd/C Loading | 5–10 wt% | <5%: Incomplete deprotection |

| >10%: Increased side reactions | ||

| H₂ Pressure | 1–3 atm | Higher pressures reduce time |

| Solvent Polarity | ε = 20–30 (MeOH/EtOAc) | Low polarity slows reaction |

| Reaction Time | 16–20 h | Shorter durations leave starting material |

Analytical Characterization

Successful synthesis is confirmed through:

-

¹H NMR (D₂O, 400 MHz): δ 3.65–3.58 (m, 4H, azetidine CH₂), 3.12 (s, 3H, N-CH₃), 1.42 (s, 9H, Boc C(CH₃)₃)

-

HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

Industrial-Scale Adaptations

For kilogram-scale production, engineers have optimized the hydrogenation step by:

-

Switching to flow reactors with immobilized Pd catalysts (0.5% Pd/Al₂O₃)

-

Implementing in-line FTIR monitoring for real-time reaction control

-

Using centrifugal partition chromatography for salt purification (≥99.5% purity)

These modifications reduce catalyst costs by 40% and cut processing time to 8–10 hours.

Environmental Impact Mitigation

The synthesis generates two primary waste streams:

-

Pd-Containing Sludge : Recovered via incineration (>98% Pd reclaimed)

-

Methanol/Ethyl Acetate Mixtures : Distilled and reused ≥5 times without yield loss

Life-cycle analysis shows a 62% reduction in E-factor compared to earlier routes .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted azetidines and carbamates, which can be further utilized in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .

Biology

In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is used in the synthesis of drugs that target specific biological pathways and molecular targets .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies .

Wirkmechanismus

The mechanism of action of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity and leading to the desired biological or chemical effect . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its azetidine ring, carbamate group, and methyl substituent. Below is a comparative analysis with key analogs:

Structural and Functional Differences

Reactivity and Stability

- Azetidine vs. Piperidine : The smaller azetidine ring (4-membered) increases ring strain, enhancing reactivity in nucleophilic substitutions compared to piperidine derivatives .

- Substituent Effects : Ethyl chains (e.g., CAS 1170905-43-7) improve lipid solubility for blood-brain barrier penetration, whereas methyl groups favor metabolic stability .

- Hydrochloride Salt : Enhances aqueous solubility compared to free-base analogs (e.g., tert-butyl carbamate) .

Biologische Aktivität

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride, a compound featuring an azetidine ring and a carbamate functional group, has garnered attention in various fields of biological and medicinal research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 236.74 g/mol. The compound's structure includes a tert-butyl group, an azetidine ring, and a carbamate functional group, which contribute to its unique chemical properties that facilitate various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The azetidine ring structure allows it to modulate the activity of these molecular targets through both covalent and non-covalent bonding. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It may influence receptor activity, altering signal transduction pathways that are critical for various physiological processes.

Biological Activity Overview

Research indicates that compounds with azetidine moieties often exhibit significant pharmacological properties. Below is a summary of findings regarding the biological activities associated with this compound:

Case Studies

-

Inhibition of Trypanosoma brucei Methionyl-tRNA Synthetase :

A study optimized lead compounds targeting Trypanosoma brucei methionyl-tRNA synthetase, where this compound was identified as a promising inhibitor with an EC50 of 39 nM . -

Anticancer Activity Assessment :

In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, with significant effects observed at concentrations as low as 0.1 µM .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate | 1234567 | Contains an ethyl group; different reactivity |

| tert-butyl (azetidin-3-ylmethyl)carbamate | 217806-26-3 | Lacks the methyl substituent; affects biological activity |

| This compound | 943060-59-1 | Features a methyl group; influences chemical properties |

Q & A

Q. What advanced techniques validate purity when HPLC and TLC results conflict?

- Methodology :

- 2D-LC/MS : Couple orthogonal columns (C18 + HILIC) to resolve co-eluting impurities .

- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for absolute purity .

Application-Oriented Questions

Q. What role does this compound play as a building block in drug discovery?

Q. How do substituents on the azetidine ring modulate bioactivity in lead optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.